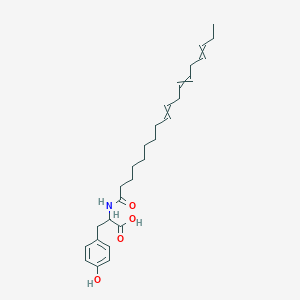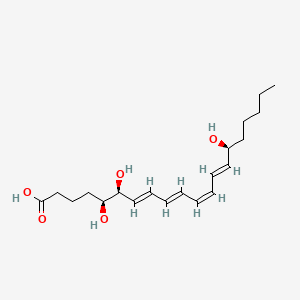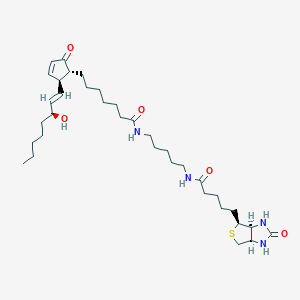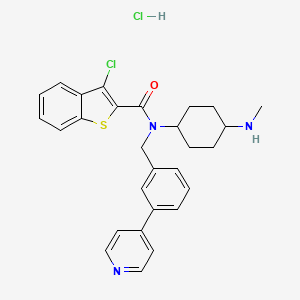
N-Octadeca-9,12,15-trienoyltyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octadeca-9,12,15-trienoyltyrosine is a compound that combines a fatty acid chain with a tyrosine amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Octadeca-9,12,15-trienoyltyrosine typically involves the esterification of octadeca-9,12,15-trienoic acid with tyrosine. The reaction conditions often include the use of a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
N-Octadeca-9,12,15-trienoyltyrosine can undergo several types of chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group of tyrosine can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under mild conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Epoxides, diols, or hydroxylated fatty acids.
Reduction: Saturated fatty acid derivatives.
Substitution: Various tyrosine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-Octadeca-9,12,15-trienoyltyrosine has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialized polymers and surfactants.
Mecanismo De Acción
The mechanism of action of N-Octadeca-9,12,15-trienoyltyrosine involves its interaction with cellular membranes and proteins. The fatty acid chain can integrate into lipid bilayers, affecting membrane fluidity and function. The tyrosine moiety can interact with proteins, potentially modulating their activity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Octadeca-9,12,15-trienoic acid: A fatty acid with similar structural features but lacking the tyrosine moiety.
Tyrosine esters: Compounds where tyrosine is esterified with different fatty acids.
Uniqueness
N-Octadeca-9,12,15-trienoyltyrosine is unique due to its combination of a polyunsaturated fatty acid and an amino acid. This dual functionality allows it to participate in a wide range of biochemical and chemical processes, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
259143-19-6 |
|---|---|
Fórmula molecular |
C27H39NO4 |
Peso molecular |
441.6 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-2-(octadeca-9,12,15-trienoylamino)propanoic acid |
InChI |
InChI=1S/C27H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h3-4,6-7,9-10,18-21,25,29H,2,5,8,11-17,22H2,1H3,(H,28,30)(H,31,32) |
Clave InChI |
DEQLZTQITSWABQ-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B10768168.png)
![[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B10768185.png)




![(E)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768218.png)
![2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-N-biotinoyl-1,5-diampentane](/img/structure/B10768221.png)

![7-[(1R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B10768234.png)

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenoxy]hexyl]pentanamide](/img/structure/B10768241.png)
![7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B10768254.png)

